
N-(1-Methyl-2,6-dioxo-1,3-diazinane-4-carbonyl)histidylprolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taltirelin is a synthetic analog of thyrotropin-releasing hormone, which mimics the physiological actions of thyrotropin-releasing hormone but with a much longer half-life and duration of effects. It is primarily researched for its potential therapeutic effects in neurodegenerative disorders such as spinocerebellar ataxia and spinal muscular atrophy .
准备方法
The synthesis of Taltirelin involves several steps:
Preparation of 3-methyl-L-4,5-dihydroorotic acid: This is achieved by reacting Boc-Asp-OBz1 with methylamine to obtain Boc-Asp(Me)-OBz1.
Coupling with L-histidyl-L-prolinamide: The 3-methyl-L-4,5-dihydroorotic acid is then coupled with L-histidyl-L-prolinamide under specific reaction conditions to form Taltirelin.
化学反应分析
Taltirelin undergoes various chemical reactions, including:
Oxidation: Taltirelin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Taltirelin can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
科学研究应用
Taltirelin has a wide range of scientific research applications:
Neuroprotection: It has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson’s disease and spinocerebellar ataxia
Motor Function Improvement: Taltirelin improves motor function in animal models of Parkinson’s disease without inducing dyskinesia.
Analgesic Effects: It has been found to exert modality-specific antinociceptive effects via distinct descending monoaminergic systems.
Central Nervous System Stimulation: Taltirelin has potent central nervous system stimulant activity, which is significantly higher than that of thyrotropin-releasing hormone.
作用机制
Taltirelin exerts its effects by binding to thyrotropin-releasing hormone receptors, which are widely distributed in the central nervous system. This binding activates various neurotransmitter systems, including acetylcholine, dopamine, noradrenaline, and serotonin. The compound improves ataxia in spinocerebellar degeneration by modulating these neurotransmitter systems . Additionally, Taltirelin promotes dopamine release in the cortex and striatum, which is beneficial in conditions like Parkinson’s disease .
相似化合物的比较
Taltirelin is unique compared to other thyrotropin-releasing hormone analogs due to its longer duration of action and higher potency in stimulating central nervous system activity. Similar compounds include:
Thyrotropin-releasing hormone: The natural hormone with a much shorter half-life and duration of effects compared to Taltirelin.
Taltirelin’s unique properties make it a promising candidate for the treatment of various neurodegenerative disorders and other conditions requiring central nervous system stimulation.
属性
IUPAC Name |
N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZAIAZUDWIVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861169 |
Source


|
| Record name | N-(1-Methyl-2,6-dioxo-1,3-diazinane-4-carbonyl)histidylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
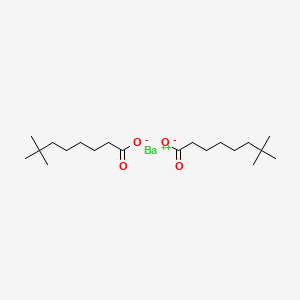
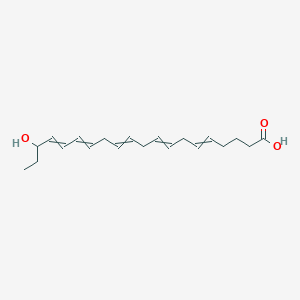
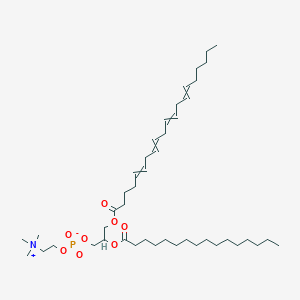
![5-[2-[7a-methyl-1-[1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol;7a-methyl-1-[1-[5,5,5-trifluoro-4-(trifluoromethyl)-4-trimethylsilyloxypent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-one;tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane;oxolane](/img/structure/B13394390.png)
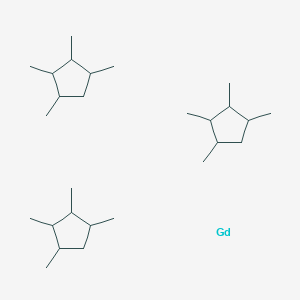
![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)
![13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;Desogestrel](/img/structure/B13394401.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13394404.png)
![1,3,6-Trihydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/structure/B13394405.png)
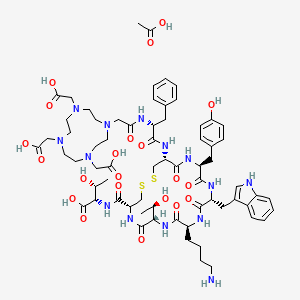
![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV)](/img/structure/B13394416.png)
![2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/structure/B13394419.png)
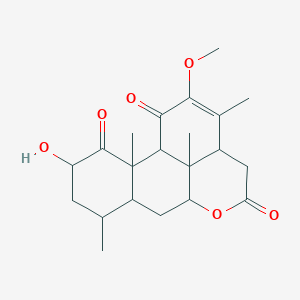
![N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide](/img/structure/B13394433.png)
